3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one
Overview
Description
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one is an organic compound with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol It is characterized by the presence of a chloro group, two hydroxyl groups, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one typically involves the reaction of 3-chloropropionic acid with resorcinol in the presence of a strong acid, such as trifluoromethanesulfonic acid . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions generally include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or diols.
Substitution: Various substituted phenylpropanones, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chloro group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dihydroxy-3-chloropropiophenone: Shares a similar structure but differs in the position of the chloro group.
1-(3’,4’-Dihydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)propan-2-ol: A related compound with additional hydroxyl groups.
Uniqueness
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of chloro, hydroxyl, and carbonyl groups makes it a versatile intermediate for various synthetic applications and a subject of interest in medicinal chemistry research.
Properties
IUPAC Name |
3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,11,13H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKGPMSVQJJUEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473115 | |
Record name | 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151884-07-0 | |
Record name | 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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